molecular formula C14H12FN B8155230 4-(3-Fluorophenyl)isoindoline

4-(3-Fluorophenyl)isoindoline

Cat. No.: B8155230
M. Wt: 213.25 g/mol
InChI Key: YZMNSMKYVUKVLL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)isoindoline is a synthetic organic compound featuring an isoindoline core substituted with a 3-fluorophenyl group. This structure makes it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. The incorporation of the fluorine atom is a common strategy in lead optimization, as it can influence a molecule's electronegativity, metabolic stability, and membrane permeability . As a building block, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical development. Researchers utilize it to create novel compounds for high-throughput screening and to explore structure-activity relationships (SAR). Its application is particularly relevant in the design of potential ligands for various biological targets, which may include G-protein coupled receptors (GPCRs) and enzymes . The isoindoline moiety is a privileged structure in drug design, often found in compounds with a range of biological activities. The precise properties and mechanisms of action for any resulting derivatives are dependent on the final molecular structure and must be empirically determined through rigorous biological evaluation. This product is provided for Research Use Only and is not intended for any other use.

Properties

IUPAC Name

4-(3-fluorophenyl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-12-5-1-3-10(7-12)13-6-2-4-11-8-16-9-14(11)13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNSMKYVUKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)isoindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and phthalic anhydride.

    Condensation Reaction: The first step involves the condensation of 3-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form 3-(3-fluorophenyl)isoindoline-1,3-dione.

    Reduction: The resulting isoindoline-1,3-dione is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can further modify the isoindoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Various reduced isoindoline derivatives.

    Substitution: Substituted isoindoline compounds with different functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)isoindoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anticancer properties.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)isoindoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • 3-Chloro-N-phenyl-phthalimide (): This isoindoline derivative features a chlorine atom at the 3-position and a phenyl group. Chlorine’s electronegativity and steric bulk influence reactivity and polymer synthesis applications. However, fluorine’s smaller atomic radius and stronger electronegativity (as seen in 3-fluorophenyl analogs) may enhance binding affinity in biological targets and improve pharmacokinetics .
  • 4-(3-Fluorophenyl)isoindoline : The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and membrane permeability compared to chlorinated analogs, making it more suitable for pharmaceutical applications .

Structural Analogues in Medicinal Chemistry

  • YPC-21813 (): A thiazolidine-2,4-dione derivative with a 3-fluorophenyl group linked to an imidazo[1,2-b]pyridazine core. This compound demonstrates the strategic use of fluorophenyl groups in kinase inhibitors, where fluorine improves target selectivity and reduces off-site toxicity .
  • NFOT (): A spirocyclic compound with a 3-fluorophenyl moiety, used as a bioactive inhibitor.

Data Table: Comparison of Key Compounds

Compound Name Core Structure Substituents Key Applications Reference
3-Chloro-N-phenyl-phthalimide Isoindoline-1,3-dione 3-Cl, N-phenyl Polyimide synthesis
YPC-21813 Imidazo[1,2-b]pyridazine 3-Fluorophenyl, thiazolidine-2,4-dione Pan-Pim kinase inhibition
2-(4-(3-Indolyl)phenyl)isoindoline-1,3-dione Isoindoline-1,3-dione Indole-acryloyl group Synthetic intermediate
NFOT Spirocyclic amine 3-Fluorophenyl Enzyme inhibition

Q & A

Q. What are the established synthetic routes for 4-(3-Fluorophenyl)isoindoline?

The synthesis of fluorophenyl-substituted isoindoline derivatives often employs condensation reactions. For example, Claisen-Schmidt condensation between isoindoline-1,3-dione precursors and fluorinated aldehydes under basic conditions (e.g., NaOH in ethanol) is a common method . Modifying the aldehyde component (e.g., 3-fluorobenzaldehyde) can introduce the fluorophenyl group. Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical steps.

Q. How can the structural integrity of this compound be validated experimentally?

Multimodal spectroscopic characterization is essential:

  • X-ray crystallography provides definitive bond lengths and angles, as demonstrated for fluorophenyl-thiosemicarbazide derivatives .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and purity. For example, aromatic protons in the fluorophenyl group show distinct splitting patterns .
  • IR spectroscopy identifies functional groups like NH stretches (~3300 cm⁻¹) and aromatic C=C vibrations .

Q. What computational tools are recommended for predicting physicochemical properties when experimental data is unavailable?

Leverage databases like PubChem for preliminary data (e.g., molecular weight: 213.25 g/mol ). Density Functional Theory (DFT) calculations can predict electronic properties, while molecular docking simulations assess binding affinities to biological targets . Tools like Gaussian or GAMESS are widely used for such analyses.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.
  • Cross-validation with X-ray data , as seen in fluorophenyl-thiosemicarbazide studies .
  • Comparative analysis with structurally similar compounds (e.g., 3-(4-fluorophenyl)-1H-indole derivatives ).

Q. What methodologies are effective for studying structure-activity relationships (SAR) in fluorophenyl-substituted isoindolines?

  • Systematic substituent variation : Introduce electron-withdrawing/donating groups on the fluorophenyl ring to assess electronic effects on bioactivity .
  • Enzymatic assays : For example, cholinesterase inhibition assays (IC₅₀ determination) evaluate therapeutic potential .
  • Kinetic studies : Measure binding constants (e.g., via surface plasmon resonance) to quantify target interactions .

Q. How to design in vitro assays for evaluating the bioactivity of this compound derivatives?

  • Target selection : Prioritize enzymes/receptors with known isoindoline interactions (e.g., kinases or cholinesterases ).
  • Dose-response curves : Use serial dilutions (e.g., 0.1–100 µM) to determine IC₅₀ values.
  • Control experiments : Include positive controls (e.g., donepezil for acetylcholinesterase assays) and solvent controls (DMSO ≤1% v/v) .

Q. What strategies mitigate challenges in crystallizing fluorophenyl-substituted isoindolines?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance solubility and nucleation.
  • Slow evaporation : Allows gradual crystal growth, as applied in fluorophenyl-thiosemicarbazide crystallization .
  • Additive-assisted crystallization : Small molecules (e.g., crown ethers) can template crystal packing.

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